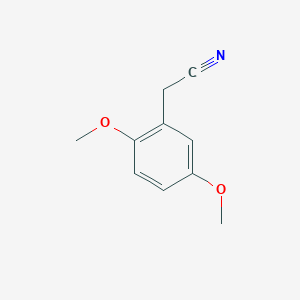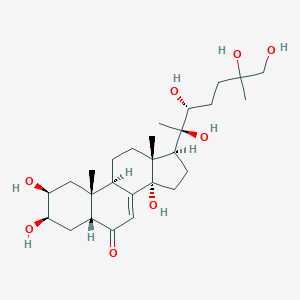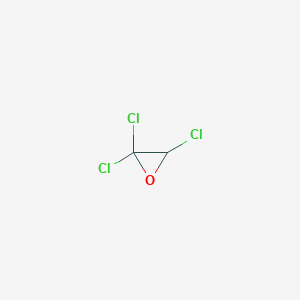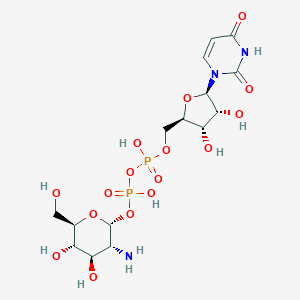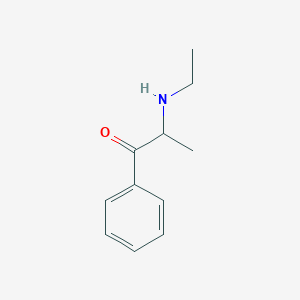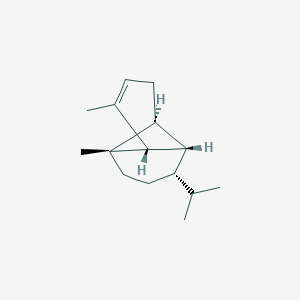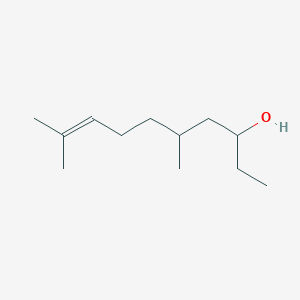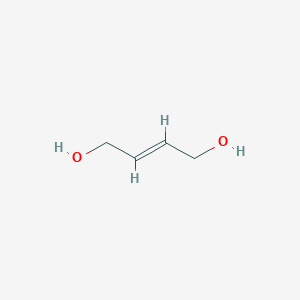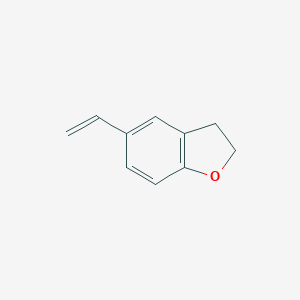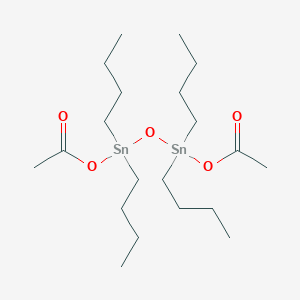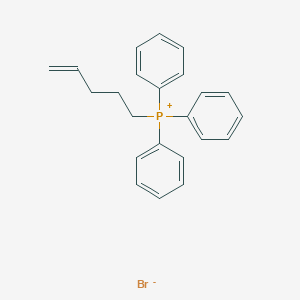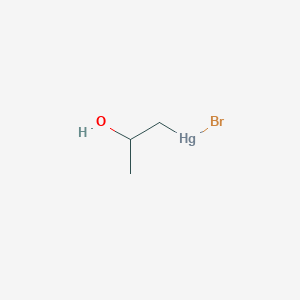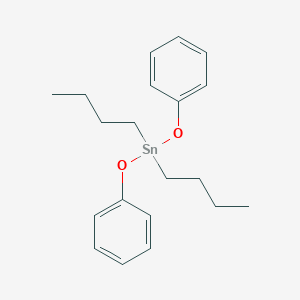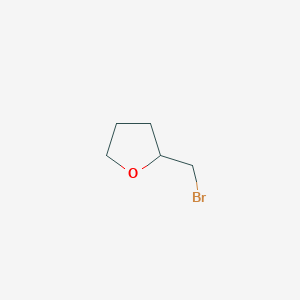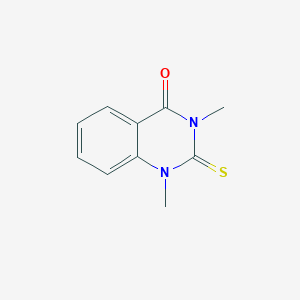
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo-, also known as DMQX, is a potent non-competitive antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to study the physiological and biochemical effects of glutamate receptors. DMQX is synthesized through a multi-step process that involves the condensation of anthranilic acid and ethyl acetoacetate, followed by cyclization and thionation.
Mécanisme D'action
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- acts as a non-competitive antagonist of the ionotropic glutamate receptor. It binds to a site on the receptor that is distinct from the glutamate binding site, which prevents the receptor from opening and allows the influx of ions. This leads to a reduction in the activity of the receptor and a decrease in synaptic transmission.
Effets Biochimiques Et Physiologiques
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity. This leads to a decrease in the release of neurotransmitters such as dopamine and serotonin, which can have a number of downstream effects. 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- has also been shown to have anti-convulsant properties, which makes it a potential treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- has a number of advantages for lab experiments. It is a potent non-competitive antagonist of the ionotropic glutamate receptor, which allows researchers to study the effects of glutamate on various cellular processes. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- has a number of limitations. It is highly toxic and can cause cell death at high concentrations. It also has a short half-life, which makes it difficult to study its long-term effects.
Orientations Futures
There are a number of future directions for research on 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo-. One potential area of research is the development of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- analogs that have improved pharmacokinetic properties. Another potential area of research is the study of the effects of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- on other glutamate receptors, such as the metabotropic glutamate receptor. Finally, research could be conducted on the potential therapeutic applications of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo-, such as its use as an anti-convulsant or as a treatment for neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- involves a multi-step process that begins with the condensation of anthranilic acid and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then cyclized to form the quinazolinone ring. Finally, the thioxo group is introduced through thionation using phosphorus pentasulfide. The overall yield of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- synthesis is around 25%.
Applications De Recherche Scientifique
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- is widely used in scientific research to study the physiological and biochemical effects of glutamate receptors. It is a potent non-competitive antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity. 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- is used to block the activity of glutamate receptors, which allows researchers to study the effects of glutamate on various cellular processes.
Propriétés
Numéro CAS |
17730-53-9 |
|---|---|
Nom du produit |
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- |
Formule moléculaire |
C10H10N2OS |
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
1,3-dimethyl-2-sulfanylidenequinazolin-4-one |
InChI |
InChI=1S/C10H10N2OS/c1-11-8-6-4-3-5-7(8)9(13)12(2)10(11)14/h3-6H,1-2H3 |
Clé InChI |
GIZBHMKUYIKTCC-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=S)C |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)N(C1=S)C |
Autres numéros CAS |
17730-53-9 |
Synonymes |
2,3-Dihydro-1,3-dimethyl-2-thioxoquinazolin-4(1H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



